REACTION_CXSMILES
|
[CH2:1]([C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][CH:5]=1)[CH:2]=[CH2:3].[OH2:12].[O-:13][Mn](=O)(=O)=O.[K+].C([O-])(O)=O.[Na+]>C(O)(=O)C.CC(C)=O>[OH:12][CH2:3][C:2](=[O:13])[CH2:1][C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][CH:5]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(C=C)C1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
180 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred at (RT) for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction volume was reduced in a rotary evaporator
|
Type
|
EXTRACTION
|
Details
|
This was followed by extraction with CH2Cl2
|
Type
|
WASH
|
Details
|
washing of the organic phase with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The oily residue was purified by column chromatography (SiO2; EtOAc/n-heptane 1:2)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC(CC1=CC=C(C=C1)OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |